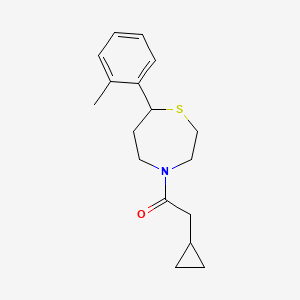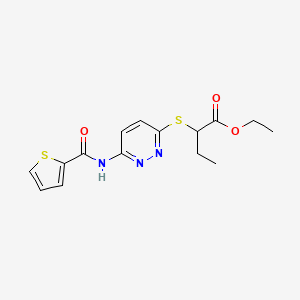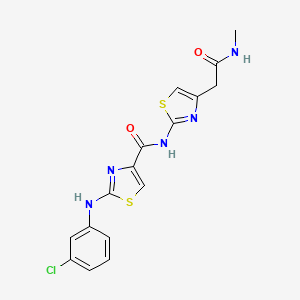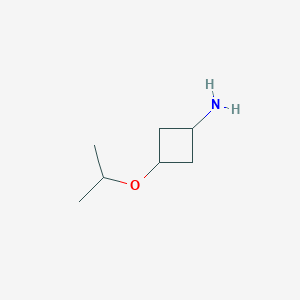
3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H21ClFN3O4 and its molecular weight is 445.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
A series of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives displaying very high to moderate 5-HT1A receptor affinity and good fluorescence properties were synthesized. One compound combined very high 5-HT1A receptor affinity with high fluorescence emission in CHCl3, highlighting its potential for visualizing 5-HT1A receptors overexpressed in cells by fluorescence microscopy (Lacivita et al., 2009).
Crystal Structures of Related Compounds
Crystal structures of 1-aryl-4-(biarylmethylene)piperazines, structurally related to the chemical , have been prepared and studied, indicating the importance of hydrogen bonding and C-H⋯O short contact in the formation of one-dimensional networks, which could be relevant for understanding the interactions and stability of similar compounds (Ullah & Altaf, 2014).
Luminescent Properties and Photo-Induced Electron Transfer
Novel piperazine substituted naphthalimide model compounds were synthesized, showing fluorescence quantum yields indicative of pH probe characteristics. This research provides insight into the luminescent properties and photo-induced electron transfer mechanisms, relevant for the development of fluorescent probes and materials (Gan et al., 2003).
Metabolite Identification and Pharmacokinetic Study
A study on HM781-36B, a new anticancer drug, highlighted the analytical method for its major metabolites in plasma and suggested multiple metabolic pathways, including dihydroxylation and demethylation as major metabolites. This research underlines the significance of understanding the metabolic pathways of similar compounds for their effective application in cancer treatment (Kim et al., 2013).
Antimicrobial Studies
The antimicrobial properties of fluoroquinolone-based 4-thiazolidinones, derived from similar structures, were explored, demonstrating their potential in antibacterial and antifungal applications. Such studies are essential for the development of new antimicrobial agents to combat resistant strains (Patel & Patel, 2010).
Propriétés
IUPAC Name |
3-[1-[2-(3-chloro-4-methoxyphenyl)acetyl]piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O4/c1-31-19-5-2-13(10-17(19)23)11-20(28)26-8-6-15(7-9-26)27-21(29)16-12-14(24)3-4-18(16)25-22(27)30/h2-5,10,12,15H,6-9,11H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCBBKMOLOITFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2682322.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2682325.png)

![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2682328.png)


![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2682332.png)


![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2682337.png)



![2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2682343.png)